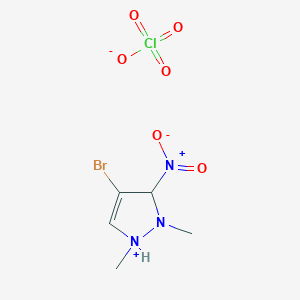
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and nitro groups
Preparation Methods
The synthesis of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multi-step reactions. One common method includes the bromination of a pyrazole precursor followed by nitration and methylation under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4-Bromo-1,2-dimethyl-3-nitro-1H-pyrazole and 4-Bromo-1,2-dimethyl-3-nitro-5-methyl-1H-pyrazole.
Properties
CAS No. |
89717-66-8 |
|---|---|
Molecular Formula |
C5H9BrClN3O6 |
Molecular Weight |
322.50 g/mol |
IUPAC Name |
4-bromo-1,2-dimethyl-3-nitro-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C5H8BrN3O2.ClHO4/c1-7-3-4(6)5(8(7)2)9(10)11;2-1(3,4)5/h3,5H,1-2H3;(H,2,3,4,5) |
InChI Key |
RLJWGPZZXOBNGF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=C(C(N1C)[N+](=O)[O-])Br.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















